molecular formula C10H12N2O4 B2774500 Methyl 3-((2-nitrophenyl)amino)propanoate CAS No. 38584-59-7

Methyl 3-((2-nitrophenyl)amino)propanoate

Cat. No.: B2774500
CAS No.: 38584-59-7
M. Wt: 224.216
InChI Key: NWUWUSMSFPYYES-UHFFFAOYSA-N
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Description

Molecular Architecture and Key Functional Group Analysis

Significance of the Nitrophenyl Moiety in Chemical Reactivity

The nitrophenyl group is a dominant feature of the molecule, profoundly influencing its electronic properties and reactivity. The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, its presence is pivotal for other transformations.

The primary significance of the 2-nitrophenyl group lies in its potential for reduction to a 2-aminophenyl group. This transformation is a cornerstone of many synthetic strategies, as the resulting diamine is a precursor to a wide array of heterocyclic compounds. Common reduction methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or chemical reduction with metals such as tin (Sn) or iron (Fe) in acidic media.

Furthermore, the nitro group's electron-withdrawing nature can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present on the ring, although this is less common for the hydrogen atoms of the benzene (B151609) ring itself.

Role of the Amino and Ester Functionalities in Synthetic Transformations

The secondary amino group (-NH-) and the methyl ester (-COOCH₃) functionality are key to the synthetic versatility of Methyl 3-((2-nitrophenyl)amino)propanoate.

The amino group serves as a nucleophilic center and can participate in a variety of bond-forming reactions. For instance, it can be acylated, alkylated, or used in cyclization reactions. The lone pair of electrons on the nitrogen atom makes it basic, though its basicity is reduced by the electron-withdrawing effect of the adjacent nitrophenyl ring. In the synthesis of heterocyclic compounds, this amino group can act as one of the key nucleophiles in intramolecular cyclization reactions, particularly after the reduction of the nitro group.

The methyl ester functionality is a versatile group that can undergo several transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-((2-nitrophenyl)amino)propanoic acid. This carboxylic acid can then be activated and coupled with other molecules, for example, to form amides. The ester can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Additionally, the ester group can participate in condensation reactions, such as the Claisen condensation, under appropriate conditions.

General Scope and Significance in Contemporary Organic Chemistry Research

While specific research on this compound is limited, its structural motifs are prevalent in compounds of significant chemical and pharmaceutical interest. Its importance is primarily as a synthetic intermediate and as a tool for the development of new chemical methodologies.

Importance as a Synthetic Intermediate

The true value of this compound lies in its potential as a precursor to more complex molecules, particularly heterocyclic systems. The strategic placement of the nitro, amino, and ester groups allows for a range of sequential and one-pot synthetic transformations.

A key application is in the synthesis of benzodiazepines and related seven-membered heterocyclic rings. Following the reduction of the nitro group to an amine, the resulting ortho-phenylenediamine derivative can undergo intramolecular cyclization with the ester functionality, or a derivative thereof, to form the heterocyclic core. This strategy is a well-established method for the synthesis of various biologically active compounds.

For example, a plausible synthetic route could involve the following steps:

Reduction of the nitro group: Conversion of the 2-nitrophenyl moiety to a 2-aminophenyl group.

Intramolecular cyclization: The newly formed amino group can then react with the ester group, possibly after activation or modification, to form a cyclic amide (a lactam).

This approach highlights the role of this compound as a linchpin in the assembly of complex molecular scaffolds.

Contribution to the Development of Chemical Methodologies

Compounds with the structural features of this compound are valuable for the exploration and development of new synthetic methods. The presence of multiple, electronically distinct functional groups allows researchers to test the selectivity and efficiency of new reagents and catalytic systems.

For instance, the development of chemoselective reducing agents could be explored, where the nitro group is reduced in the presence of the ester, or vice versa. Similarly, new catalytic systems for C-N bond formation or cyclization reactions could be tested using this molecule or its derivatives as a model substrate.

The study of related molecules, such as 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile, which is a key intermediate in the synthesis of the drug olanzapine, underscores the importance of the 2-nitrophenylamino scaffold in medicinal chemistry and process development. wikipedia.org The extensive research into the polymorphism of this related compound also suggests that the solid-state properties of such molecules are of significant interest. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-nitroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)6-7-11-8-4-2-3-5-9(8)12(14)15/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUWUSMSFPYYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Methyl 3 2 Nitrophenyl Amino Propanoate

Reactions at the Ester Group

The methyl propanoate moiety is susceptible to nucleophilic acyl substitution reactions, primarily involving hydrolysis, transesterification, and aminolysis.

Hydrolysis and Transesterification Pathways

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol (B129727) lead to the formation of 3-((2-nitrophenyl)amino)propanoic acid. The reaction is reversible and typically requires an excess of water to be driven to completion. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (CH₃O⁻) yields the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. This final acid-base step makes the reaction effectively irreversible. youtube.com The carboxylic acid can be obtained by subsequent acidification of the reaction mixture. chemguide.co.uk

Intramolecular Catalysis: The presence of the amino group at the ortho position of the nitrophenyl ring may facilitate intramolecular catalysis. Studies on similar 2-aminobenzoate (B8764639) esters have shown that the neighboring amine group can act as an intramolecular general base, catalyzing the hydrolysis reaction. nih.gov This can lead to an enhanced rate of hydrolysis compared to analogs where the amino group is absent or located at the para position.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. Similar to hydrolysis, this process can be catalyzed by acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For example, heating Methyl 3-((2-nitrophenyl)amino)propanoate in ethanol (B145695) with an acid catalyst will produce Ethyl 3-((2-nitrophenyl)amino)propanoate and methanol. The use of the reactant alcohol as the solvent drives the equilibrium toward the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification: This reaction is typically performed using an alkoxide that corresponds to the alcohol being introduced (e.g., sodium ethoxide for conversion to an ethyl ester). The alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. Elimination of the original methoxide group yields the new ester. masterorganicchemistry.com

Reaction TypeReagentsProductMechanism Type
Hydrolysis (Acid)H₂O, H⁺ (e.g., HCl, H₂SO₄)3-((2-nitrophenyl)amino)propanoic acidAcid-Catalyzed Nucleophilic Acyl Substitution
Hydrolysis (Base)1. NaOH(aq) 2. H₃O⁺3-((2-nitrophenyl)amino)propanoic acidBase-Promoted Nucleophilic Acyl Substitution (Saponification)
TransesterificationR'OH (e.g., Ethanol), H⁺ or R'O⁻ (e.g., EtO⁻)Alkyl 3-((2-nitrophenyl)amino)propanoate (e.g., Ethyl ester)Nucleophilic Acyl Substitution

Aminolysis and Amidification Reactions

Aminolysis (or amidification) is the reaction of the ester with an amine to form an amide and an alcohol. This reaction is fundamental in peptide synthesis where nitrophenyl esters are often used as activated esters to facilitate amide bond formation. nih.gov When this compound is treated with a primary or secondary amine (R₂NH), the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition forms a zwitterionic tetrahedral intermediate, which then collapses to expel methanol, forming the corresponding N-substituted 3-((2-nitrophenyl)amino)propanamide. The reaction is typically performed by heating the ester with the amine, sometimes in a suitable solvent.

Reaction TypeReagentsProductMechanism Type
Aminolysis / AmidificationPrimary or Secondary Amine (e.g., RNH₂, R₂NH)N-substituted 3-((2-nitrophenyl)amino)propanamideNucleophilic Acyl Substitution

Transformations of the N-Substituted Amino Group

The secondary amino group, influenced by the electron-withdrawing nitro group on the aromatic ring, possesses its own distinct reactivity.

Deprotection Strategies (e.g., removal of Boc, Cbz)

The 2-nitrophenyl group is an integral part of the molecule's core structure rather than a conventional amine protecting group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). However, the secondary amine itself can be protected if desired for a multi-step synthesis. For instance, the N-H group could be reacted with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install a Boc protecting group. This Boc group could then be removed under standard acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the secondary amine.

A more relevant transformation for this specific molecule involves the chemical modification of the 2-nitrophenylamino moiety itself, particularly through the reduction of the nitro group. The nitro group can be selectively reduced to an amino group using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., Sn, Fe, or Zn in HCl). researchgate.net This transformation yields Methyl 3-((2-aminophenyl)amino)propanoate. This resulting diamine is a versatile intermediate that can undergo further reactions, such as intramolecular cyclization. For example, related nitro esters have been shown to undergo reductive cyclization, where the newly formed amino group attacks the ester carbonyl to form a cyclic amide (a lactam). chemrxiv.orgresearchgate.net

Alkylation and Acylation Reactions

The nitrogen atom of the secondary amine is nucleophilic and can participate in both alkylation and acylation reactions.

N-Alkylation: The secondary amine can be converted into a tertiary amine via N-alkylation. This typically involves deprotonation of the amine with a suitable base to form an amide anion, followed by reaction with an alkylating agent like an alkyl halide (e.g., methyl iodide). This results in the formation of a new N-C bond.

N-Acylation: The secondary amine can be readily acylated by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This reaction forms an N,N-disubstituted amide. For example, reaction with acetyl chloride would yield Methyl 3-(N-acetyl-2-nitrophenylamino)propanoate.

Reaction TypeReagentsProduct Functional GroupMechanism Type
N-Alkylation1. Base 2. Alkyl Halide (R-X)Tertiary AmineNucleophilic Substitution (SN2)
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), BaseN,N-disubstituted AmideNucleophilic Acyl Substitution

Imine Formation and Related Condensations

The reaction of aldehydes or ketones with amines is a classic condensation reaction. However, the product depends on the type of amine used. Primary amines (R-NH₂) react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a C=N double bond.

This compound is a secondary amine (R₂NH). When a secondary amine reacts with an aldehyde or ketone, the final product is an enamine , not an imine. chemistrysteps.com The mechanism proceeds through several steps:

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (H₂O). The lone pair on the nitrogen helps to push out the water molecule, forming a positively charged iminium ion.

Enamine Formation: Since there are no protons on the nitrogen to be removed (as would be the case in imine formation), a base removes a proton from an adjacent carbon (the α-carbon), and the electrons form a C=C double bond. This neutralizes the positive charge on the nitrogen and yields the final enamine product. libretexts.orgyoutube.com

This reaction provides a pathway to synthesize more complex structures by forming a new C=C bond adjacent to the nitrogen atom.

Reactivity of the Nitrophenyl Moiety

The nitrophenyl component of the molecule is a hub of chemical activity, primarily influenced by the strong electron-withdrawing nature of the nitro group. This electronic effect governs the reactivity of the aromatic ring and the nitro group itself.

Reduction of the Nitro Group to Amino or Hydroxylamine (B1172632)

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its transformation into an amino group (aniline derivative) or a hydroxylamine is a fundamental reaction pathway for this class of compounds. masterorganicchemistry.com

The complete reduction of the nitro group to a primary amine yields Methyl 3-((2-aminophenyl)amino)propanoate. This transformation is pivotal as it opens up pathways for further reactions, such as intramolecular cyclization. A variety of reagents can accomplish this, broadly categorized into catalytic hydrogenation and dissolving metal reductions. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel is a common and efficient method. wikipedia.orgcommonorganicchemistry.com Alternatively, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are also widely used for this conversion. masterorganicchemistry.com

Partial reduction of the nitro group can lead to the formation of the corresponding N-arylhydroxylamine. This requires milder and more controlled reaction conditions. Reagents such as zinc dust in an aqueous solution of ammonium (B1175870) chloride or catalytic transfer hydrogenation with hydrazine (B178648) and a rhodium catalyst are effective for this purpose. wikipedia.orglibretexts.org

Table 1: Common Reagents for the Reduction of the Aromatic Nitro Group
Target ProductReagent ClassSpecific ExamplesGeneral Conditions
Amino (-NH2)Catalytic HydrogenationH2 with Pd/C, PtO2, or Raney Ni wikipedia.orgcommonorganicchemistry.comPressurized H2, various solvents (e.g., ethanol, ethyl acetate)
Dissolving Metal ReductionFe/HCl, Sn/HCl, Zn/HCl masterorganicchemistry.comAcidic aqueous media
Hydroxylamine (-NHOH)Controlled ReductionZn/NH4Cl (aq) wikipedia.orglibretexts.orgAqueous, near-neutral pH

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is governed by the combined electronic effects of its two substituents: the nitro group (-NO2) and the secondary amino group (-NH-R). wikipedia.org

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance), making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. ck12.orgyoutube.com It directs incoming electrophiles to the meta position. ck12.org Conversely, the amino group is a strong activating group because the nitrogen's lone pair can donate electron density into the ring via resonance. It directs incoming electrophiles to the ortho and para positions.

Table 2: Directing Effects of Substituents on the Aromatic Ring
SubstituentPosition on RingElectronic EffectReactivity EffectDirecting Position(s)
-NH-R1Electron-donating (resonance)ActivatingOrtho, Para (Positions 3 & 5)
-NO22Electron-withdrawing (resonance & induction)DeactivatingMeta (Positions 4 & 6)

Nucleophilic Aromatic Substitution on Activated Systems

While aromatic rings are typically resistant to nucleophilic attack, the presence of a strong electron-withdrawing group, such as a nitro group, can render the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This activation is most effective when the nitro group is positioned ortho or para to a suitable leaving group. wikipedia.org

In this compound, the nitro group is in the ortho position relative to the amino-propanoate substituent. Although the amino group is not a conventional leaving group, the principle of SNAr activation is critical to the molecule's reactivity. If a good leaving group (e.g., a halide) were present on the ring, particularly at the positions ortho or para to the nitro group, it would be readily displaced by a nucleophile. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this complex is greatly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group, which is the key reason for the activation. libretexts.orgyoutube.com

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, containing multiple reactive functional groups in a specific spatial arrangement, makes it an excellent substrate for intramolecular reactions to form complex heterocyclic structures.

Formation of Heterocyclic Compounds

A primary application of compounds like this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov The most common strategy involves a reductive cyclization sequence.

First, the nitro group is reduced to an amine, as described in section 3.3.1, to generate the intermediate Methyl 3-((2-aminophenyl)amino)propanoate. This ortho-phenylenediamine derivative is then primed for intramolecular ring closure. Depending on the reaction conditions, several heterocyclic systems can be formed. nih.gov For instance, an intramolecular aminolysis reaction, where the newly formed aromatic amino group attacks the carbonyl carbon of the ester, would lead to the elimination of methanol and the formation of a seven-membered diazepinone ring system. Alternatively, under different conditions, cyclization involving the β-alanine backbone could lead to other structures, such as quinoline (B57606) derivatives. rsc.org

Table 3: Potential Heterocyclic Products from Intramolecular Cyclization
Reaction PathwayKey IntermediateResulting Heterocyclic CoreGeneral Reaction Type
Reductive CyclizationMethyl 3-((2-aminophenyl)amino)propanoateBenzodiazepinoneIntramolecular Aminolysis / Lactamization
Reductive Cyclization with C1 source (e.g., formic acid)Methyl 3-((2-aminophenyl)amino)propanoateBenzimidazoleCondensation

Mechanistic Studies of Ring Closure Pathways

The mechanisms of ring closure for this system are generally initiated by the enhanced nucleophilicity of the functional groups following the reduction of the nitro group. The formation of a benzodiazepinone ring serves as a representative example.

The mechanistic pathway begins after the in-situ formation of Methyl 3-((2-aminophenyl)amino)propanoate. The process unfolds as follows:

Nucleophilic Attack: The lone pair of electrons on the newly formed aromatic amino group acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the methyl ester group.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, zwitterionic tetrahedral intermediate.

Proton Transfer: A proton transfer likely occurs, neutralizing the charges within the intermediate.

Elimination: The tetrahedral intermediate collapses, and the methoxy (B1213986) group (-OCH3) is eliminated as methanol, a stable leaving group. This step re-forms the carbonyl double bond and completes the ring closure.

This intramolecular nucleophilic acyl substitution is thermodynamically driven by the formation of a stable, seven-membered heterocyclic ring. researchgate.net The proximity of the reacting groups in the ortho-substituted intermediate makes this intramolecular process kinetically favorable over intermolecular reactions.

Isotopic Labeling and Exchange Reactions

Deuteration Studies for Mechanistic Elucidation

As of the current available scientific literature, specific studies detailing the use of deuterium (B1214612) labeling for the mechanistic elucidation of reactions involving This compound have not been reported. Isotopic labeling, particularly with deuterium, is a powerful technique used to track the fate of hydrogen atoms throughout a chemical transformation, providing insight into reaction mechanisms, identifying bond-breaking and bond-forming steps, and determining kinetic isotope effects.

While direct research on this specific compound is not available, the structural motifs present in This compound —namely the β-amino ester and the nitroaromatic system—are found in other molecules where deuteration studies have been instrumental for mechanistic understanding. For instance, palladium-catalyzed H/D exchange protocols have been developed for β-deuterated N-protected amino amides, which are structurally related to the propanoate portion of the target molecule. These studies are crucial for understanding C-H activation mechanisms. Similarly, compound-specific isotope analysis, including hydrogen/deuterium exchange, is employed to investigate the biodegradation pathways of various nitroaromatic compounds.

In a hypothetical context, deuteration of This compound at specific positions could be used to investigate several potential reactions:

N-H Exchange: The amine proton is expected to be readily exchangeable with a deuterium source like D₂O, especially under acidic or basic conditions. The rate of this exchange could provide information about the acidity of the N-H bond.

α- and β-Carbon Exchange: The C-H bonds at the carbons alpha and beta to the ester and amine functionalities could potentially undergo H/D exchange under specific catalytic conditions (e.g., using transition metal catalysts). Observing such an exchange would be critical in studying reactions involving C-H activation or enolate formation.

Aromatic Ring Exchange: Deuteration of the aromatic ring could help elucidate the mechanism of electrophilic or nucleophilic aromatic substitution reactions.

Without experimental data, any discussion of reaction mechanisms for This compound based on deuteration remains speculative. Future research in this area would be necessary to provide concrete findings.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of the molecule.

FT-IR spectroscopy of Methyl 3-((2-nitrophenyl)amino)propanoate confirms the presence of its key functional groups through their characteristic absorption frequencies. The spectrum is marked by a sharp N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, indicative of the secondary amine. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations, which are crucial for confirming its presence on the aromatic ring. The carbonyl group (C=O) of the ester functionality gives rise to a strong absorption band, a characteristic feature for this class of compounds.

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 N-H Stretching Secondary Amine
~1520 Asymmetric NO₂ Stretching Nitro Group
~1350 Symmetric NO₂ Stretching Nitro Group
~1730 C=O Stretching Ester
~1200 C-O Stretching Ester
~1600, ~1450 C=C Aromatic Ring Stretching Aromatic Ring

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

While specific Raman spectroscopic data for this compound is not extensively documented in publicly available literature, the expected vibrational modes can be inferred from related nitroaniline compounds. nih.govresearchgate.netacs.orgnih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FT-IR. The symmetric stretching of the nitro group is expected to produce a strong and characteristic Raman band. Aromatic ring vibrations, especially the ring breathing modes, are also typically prominent in the Raman spectrum.

Table 2: Expected Raman Active Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1350 Symmetric NO₂ Stretching Nitro Group
~1600 Aromatic Ring Stretching Aromatic Ring
~1000 Aromatic Ring Breathing Aromatic Ring

Note: These are predicted assignments based on the analysis of similar compounds and general principles of Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides a detailed picture of the atomic arrangement and connectivity within the molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides a clear signature of the different proton environments within the molecule. The aromatic protons on the nitrophenyl ring appear as distinct multiplets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. The protons of the propanoate chain and the methyl ester group are observed in the upfield region, with their chemical shifts and splitting patterns providing valuable information about their neighboring protons.

Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.1 Doublet 1H Aromatic H (ortho to NO₂)
~7.4 Triplet 1H Aromatic H
~6.8 Doublet 1H Aromatic H
~6.6 Triplet 1H Aromatic H
~3.7 Singlet 3H Methyl Ester (OCH₃)
~3.6 Triplet 2H Methylene (B1212753) (CH₂ adjacent to N)
~2.7 Triplet 2H Methylene (CH₂ adjacent to C=O)

Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found at the most downfield chemical shift. The aromatic carbons show a range of chemical shifts influenced by the positions of the nitro and amino-propanoate substituents. The aliphatic carbons of the propanoate chain and the methyl ester appear in the upfield region of the spectrum.

Table 4: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~172 Carbonyl Carbon (C=O)
~145 Aromatic C (attached to NH)
~136 Aromatic C
~132 Aromatic C (attached to NO₂)
~127 Aromatic C
~116 Aromatic C
~115 Aromatic C
~52 Methyl Ester Carbon (OCH₃)
~42 Methylene Carbon (CH₂ adjacent to N)

Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.

Two-dimensional NMR techniques are instrumental in establishing the precise connectivity between atoms in the molecule. libretexts.orgipb.ptlibretexts.orgnih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent protons on the aromatic ring, as well as between the two methylene groups of the propanoate chain. A correlation between the NH proton and the adjacent methylene protons might also be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. For instance, the signal for the methyl ester protons (~3.7 ppm) would correlate with the methyl ester carbon signal (~52 ppm). Similarly, the signals for the methylene protons would correlate with their respective methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For example, the methyl ester protons (~3.7 ppm) would show a correlation to the carbonyl carbon (~172 ppm). The protons of the methylene group adjacent to the nitrogen would show correlations to the aromatic carbons.

These 2D NMR experiments, when used in conjunction, allow for the unambiguous assignment of all proton and carbon signals and provide definitive confirmation of the molecular structure of this compound.

Solid-State NMR for Polymorphic Forms

Currently, there is no specific information available in scientific literature detailing the study of this compound using solid-state Nuclear Magnetic Resonance (ssNMR) for the characterization of polymorphic forms. Polymorphism is the ability of a solid material to exist in multiple crystalline structures. While many organic molecules exhibit polymorphism, dedicated studies to identify and characterize different crystalline forms of this specific compound have not been reported. nih.govresearchgate.netwikipedia.orgscilit.comresearchgate.netnih.gov

Should different polymorphic forms of this compound be discovered, ssNMR would be a powerful, non-destructive technique for their analysis. It provides detailed information about the local chemical environment of atoms (like ¹³C and ¹⁵N) within the crystal lattice. Differences in the chemical shifts and cross-polarization dynamics observed in ssNMR spectra can distinguish between polymorphs, which arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Electronic Spectroscopy and Photophysical Properties

The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions involving its chromophoric groups: the nitrophenyl moiety and the non-bonding electrons of the secondary amine. The presence of the nitro group (-NO₂) and the phenyl ring creates a conjugated system that absorbs light in the UV-visible region.

The primary electronic transitions anticipated for this molecule include:

π → π* transitions: These high-energy transitions occur within the aromatic phenyl ring and the nitro group. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically characterized by high molar absorptivity (ε). youtube.comlibretexts.org

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro and ester groups) to a π* antibonding orbital of the aromatic ring or nitro group. youtube.comlibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The interaction between the amino group lone pair and the nitrophenyl system likely results in an intramolecular charge transfer (ICT) band, which is sensitive to solvent polarity. researchgate.net In a related compound, Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, UV-Vis spectroscopy was used to monitor color changes upon anion binding, indicating the sensitivity of the electronic structure to its environment. researchgate.net For this compound, the absorption maxima (λ_max) would likely be influenced by the solvent environment, with polar solvents potentially causing shifts in the absorption bands.

Table 1: Expected Electronic Transitions for this compound

Type of Transition Chromophore Expected Wavelength Region Relative Molar Absorptivity (ε)
π → π* Nitrophenyl ring Shorter UV (e.g., 200-300 nm) High
n → π* -NO₂, -NH-, C=O Longer UV / Visible (e.g., 300-450 nm) Low to Medium

Note: This table is based on theoretical principles and data for analogous structures, as specific experimental data for this compound is not available.

Specific studies on the fluorescence spectroscopy of this compound are not available in the current literature. However, the presence of a nitroaromatic group often leads to quenching of fluorescence. Nitro compounds are known to be efficient quenchers of fluorescence through processes like intersystem crossing, which promotes non-radiative decay pathways.

Therefore, it is anticipated that this compound would exhibit weak fluorescence or be non-fluorescent. nih.govresearchgate.net Despite this, some nitrophenyl-containing compounds have been utilized in sensing applications where a change in the electronic environment upon binding to an analyte can "turn on" or modulate a fluorescent signal. For instance, a related compound, Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, was developed as a colorimetric sensor, where binding to anions caused a visible color change. researchgate.net A similar principle could potentially be applied to develop fluorescent sensors, where the interaction with a target analyte might disrupt the quenching effect of the nitro group, leading to a measurable emission.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₂N₂O₄), the theoretical exact mass can be calculated and compared with the experimental value to confirm its identity.

Molecular Formula: C₁₀H₁₂N₂O₄

Average Molecular Weight: 224.21 g/mol cymitquimica.com

Monoisotopic (Exact) Mass: 224.0797 Da nih.gov

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the compound's structure through fragmentation analysis. The protonated molecule [M+H]⁺ would undergo collision-induced dissociation (CID) to produce characteristic fragment ions.

Expected fragmentation pathways for [C₁₀H₁₂N₂O₄ + H]⁺ would likely involve:

Loss of methanol (B129727) (CH₃OH): Cleavage of the methyl ester group is a common fragmentation pathway for methyl esters, leading to the loss of 32 Da. researchgate.net

Cleavage of the propanoate side chain: Fragmentation can occur at various points along the C-C and C-N bonds of the side chain.

Loss of the nitro group (-NO₂): Loss of 46 Da is a characteristic fragmentation for nitroaromatic compounds.

Cleavage of the C-N bond: Scission of the bond between the phenyl ring and the amino nitrogen. nih.govunito.itnih.gov

Table 2: Predicted HRMS Fragmentation for [C₁₀H₁₂N₂O₄ + H]⁺

Fragment Ion Formula Loss from Parent Ion Theoretical m/z of Fragment
[C₉H₉N₂O₃]⁺ CH₃OH 193.0608
[C₁₀H₁₂NO₂]⁺ NO₂ 178.0863
[C₇H₇N₂O₂]⁺ C₃H₅O₂ (propanoate side chain) 151.0502

Note: This table presents theoretically predicted fragmentation patterns. Actual experimental results may vary.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

There are no published reports on the use of X-ray Diffraction (XRD) for the analysis of this compound. XRD techniques are essential for determining the crystalline structure of solid materials.

As of now, a single-crystal X-ray diffraction study for this compound has not been reported. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netconsensus.app

If suitable single crystals of the compound were grown, this analysis would provide invaluable information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the molecule's shape in the solid state.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Detailed identification of hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.

Absolute Configuration: For chiral molecules, this method can unambiguously determine the stereochemistry (R/S configuration) if a chiral center is present.

Without experimental data, any discussion of the crystal structure remains speculative.

Powder X-ray Diffraction for Polymorphic Identification and Characterization

Powder X-ray Diffraction (PXRD) is a critical technique for investigating the solid-state properties of a crystalline compound like this compound. This non-destructive method provides a unique fingerprint of a crystalline solid by diffracting X-rays at specific angles relative to the incident beam, which are determined by the arrangement of atoms in the crystal lattice.

The primary application of PXRD in this context would be the identification and characterization of potential polymorphs. Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.

A typical PXRD analysis would involve:

Sample Preparation: Grinding the crystalline sample into a fine, homogeneous powder.

Data Acquisition: Exposing the sample to a monochromatic X-ray beam and measuring the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, would be analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure.

If different crystalline forms of this compound were to be synthesized, their PXRD patterns would be compared. Unique patterns would confirm the existence of different polymorphs. The data could then be used to determine the unit cell parameters for each crystalline form. Without experimental data, a representative data table cannot be constructed.

Advanced Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. These theoretical methods can predict and explain various chemical phenomena, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. The output of a geometry optimization provides key information such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available from techniques like single-crystal X-ray diffraction.

Table 1: Hypothetical Optimized Geometrical Parameters (DFT/B3LYP)

Parameter Bond/Angle Calculated Value
Bond Length C-N Data N/A
Bond Length N-O (nitro) Data N/A
Bond Length C=O (ester) Data N/A
Bond Angle C-N-C Data N/A
Dihedral Angle Phenyl-Amino Data N/A

Note: This table is for illustrative purposes only. Actual values would be derived from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the results of a DFT calculation in terms of classical chemical bonding concepts. It provides a localized picture of the electron density, describing bonds, lone pairs, and intermolecular interactions.

For this compound, NBO analysis would reveal:

Natural Atomic Charges: The distribution of electron density among the atoms, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

Hybridization: The type of hybrid orbitals used by each atom to form bonds.

Donor-Acceptor Interactions: It quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors, such as lone pairs or bonds) to unoccupied non-Lewis orbitals (acceptors, such as antibonding orbitals). These interactions, measured by the second-order perturbation energy (E(2)), are crucial for understanding hyperconjugation and the nature of intramolecular and intermolecular hydrogen bonds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting a molecule's chemical reactivity. bldpharm.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. faccts.de

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, analyzing the HOMO and LUMO distribution would show which parts of the molecule are most likely to participate in electron donation and acceptance during a chemical reaction.

Table 2: Hypothetical Frontier Molecular Orbital Properties

Parameter Energy (eV)
EHOMO Data N/A
ELUMO Data N/A
Energy Gap (ΔE) Data N/A

Note: This table is for illustrative purposes only. Actual values would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. bldpharm.com

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ester groups, and positive potential around the amine hydrogen and aromatic protons. wisc.edu

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic properties, which can then be compared with experimental spectra to aid in structural elucidation and assignment.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra to assign the observed absorption bands to specific molecular motions (e.g., N-H stretch, C=O stretch, NO₂ symmetric stretch). pharmaffiliates.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). bldpharm.comresearchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). lgcstandards.com These predicted shifts are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the vast conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformers) of the molecule and the dynamics of their interconversion.

In studies of similar nitroaniline derivatives, MD simulations have been instrumental. For instance, simulations of p-nitroaniline in aqueous solutions have elucidated the role of hydrogen bonding between the nitro and amine groups with surrounding water molecules. researchgate.net These interactions significantly influence the molecule's electronic structure and spectroscopic properties. researchgate.net Such simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the transition states that separate them.

For this compound, MD simulations could be employed to understand the flexibility of the propanoate side chain and its orientation relative to the 2-nitrophenylamino core. Key dihedral angles, such as those around the C-N and C-C bonds of the side chain, would be monitored to identify the most populated conformational families. These simulations can be performed in both the gas phase, to understand the intrinsic conformational preferences, and in various solvents to model the effect of the chemical environment on the molecular structure. The insights gained from these simulations are vital for interpreting experimental data and for understanding how the molecule might interact with biological targets or other materials.

Table 1: Illustrative Conformational Analysis Data from MD Simulations

Dihedral AngleMonitored BondsPotential Conformations
τ1O=C-C-Csyn / anti
τ2C-C-N-Cgauche / anti
τ3C-N-C-C (ring)Planar / Twisted

Note: This table illustrates the type of data that could be generated from MD simulations of this compound. The actual conformational preferences would need to be determined by specific simulations.

Computational Modeling of Polymorphism and Conformational States

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the development of pharmaceuticals and materials. Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability. Computational methods are increasingly used to predict and understand the polymorphism of organic molecules.

For a flexible molecule like this compound, different molecular conformations can pack in various ways to form different crystal lattices. Computational studies can explore the landscape of possible crystal structures by combining searches for low-energy molecular conformations with algorithms that predict crystal packing. These methods can help identify the most stable polymorphs under different conditions.

A computational investigation into the polymorphism of this compound would begin with a thorough search for all low-energy conformers. Then, these conformers would be used as building blocks in crystal structure prediction algorithms to generate a range of plausible crystal packings. The relative energies of these predicted polymorphs would be calculated to assess their thermodynamic stability. Such a study would be invaluable for controlling the solid-state form of the compound, which is crucial for its handling and performance in any application.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chemical Intermediate in Complex Molecular Synthesis

Methyl 3-((2-nitrophenyl)amino)propanoate is recognized as a versatile small molecule scaffold and a useful organic building block. cymitquimica.combldpharm.com Its utility stems from the presence of the 2-nitrophenylamino moiety, which can be readily transformed into various functional groups, making it an important precursor for more elaborate chemical structures.

Precursor for Advanced Organic Building Blocks

The structure of this compound allows it to be a starting point for a range of more complex building blocks. The nitro group can be reduced to an amine, the ester can be hydrolyzed or converted to other functional groups, and the secondary amine can undergo further reactions. This versatility is exemplified by related nitrophenyl compounds used in the synthesis of pharmaceuticals. For instance, the compound 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile serves as a crucial chemical intermediate in the production of the drug olanzapine. wikipedia.org This highlights the role of the (2-nitrophenyl)amino fragment as a key structural unit for building complex, biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles

A significant application of compounds containing the 2-nitrophenylamino group is in the synthesis of nitrogen-containing heterocycles, which are core structures in many natural products, pharmaceuticals, and functional materials. frontiersin.org The synthetic strategy typically involves the reductive cyclization of the 2-nitrophenylamino moiety. The nitro group is first reduced to an amino group, most commonly using catalytic hydrogenation (e.g., with palladium on carbon) or other reducing agents. rsc.org The newly formed aniline (B41778) can then react intramolecularly with another part of the molecule, such as the propanoate chain, to form a heterocyclic ring.

For example, a related compound, Methyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2-carboxylate, undergoes reduction with hydrogen and palladium, leading to cyclization and fragmentation that ultimately forms a quinoline (B57606) ring system. rsc.org This demonstrates a common pathway where the ortho-nitroaniline precursor is converted into a fused heterocyclic system, a strategy broadly applicable to this compound for creating various aza-heterocycles. frontiersin.orgfrontiersin.org

Design and Development of Chemosensors and Molecular Probes

The electronic properties of the nitrophenyl group make it an excellent signaling unit in the design of chemosensors and molecular probes. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group can modulate the acidity and spectral properties of nearby functional groups, enabling the detection of specific analytes through observable changes like color or fluorescence.

Colorimetric Sensing of Ions (e.g., oxyanions, metal cations)

Derivatives of this compound have been successfully employed as colorimetric chemosensors for the naked-eye detection of specific ions. A closely related compound, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, which incorporates both -NH and -OH groups as binding sites and a nitrophenyl group as the signaling unit, functions as a selective sensor for certain oxyanions. doaj.orgresearchgate.net

In the presence of dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻) ions, a solution of the sensor changes from colorless to light yellow, a shift that is easily detectable by the naked eye. researchgate.net In contrast, the addition of other common anions such as sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and perchlorate (B79767) (ClO₄⁻) produces no significant color change, demonstrating the sensor's selectivity. researchgate.netresearchgate.net This selective response allows for the specific detection of biologically important anions. researchgate.net The sensing ability was further confirmed by UV-Vis absorption spectroscopy, which revealed characteristic spectral changes upon the addition of the target anions. researchgate.net

Anion AddedNaked-Eye Color ChangeUV-Vis Spectral ChangeReference
H₂PO₄⁻Colorless to Light YellowSignificant Change researchgate.net
AcO⁻Colorless to Light YellowSignificant Change researchgate.net
SO₄²⁻No ChangeNo Significant Change researchgate.net
NO₃⁻No ChangeNo Significant Change researchgate.net
ClO₄⁻No ChangeNo Significant Change researchgate.net

Mechanisms of Analyte Recognition and Signal Transduction (e.g., Metal-to-Ligand-Charge-Transfer)

The mechanism of analyte recognition in these sensors is based on the interaction between the analyte and the sensor's binding sites, which triggers a change in the electronic structure of the signaling unit. For the oxyanion sensor mentioned above, the electron-withdrawing nitro group enhances the acidity of the hydrogen bond donor sites (the -NH and -OH groups). researchgate.net This facilitates a deprotonation event or strong hydrogen bonding when the sensor binds to a basic anion. This interaction alters the electronic distribution within the molecule, leading to a change in its light absorption properties and thus a visible color change. researchgate.net

In other related systems, such as sensors for metal cations, the mechanism can involve processes like Metal-to-Ligand Charge Transfer (MLCT). For example, a chemosensor for copper (II) ions based on a 1,4-naphthoquinone (B94277) structure experienced a significant color change due to the deprotonation of an amine (-NH) group induced by the binding of the Cu²⁺ ion. rsc.org This deprotonation alters the electronic state of the ligand and its interaction with the metal, resulting in a dramatic red shift in the absorption spectrum. rsc.org

Applications in Peptide and Peptidomimetic Chemistry (focus on synthetic and structural aspects)

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability or other properties. jocpr.com this compound can be viewed as a derivative of a β-amino acid, which are common building blocks in the synthesis of peptidomimetics.

From a structural standpoint, incorporating non-natural amino acids like this into a peptide backbone can introduce specific conformational constraints. The nitrophenyl group is bulky and can influence the local folding of the peptide chain. Furthermore, the 2-nitrophenylamino linkage provides a site for further chemical modification. The use of ortho-nitrophenyl esters as reactive intermediates in peptide synthesis has been documented, indicating the utility of this chemical moiety in the field. nih.gov The ortho-nitrophenyl group in such compounds can influence the conformation of the adjacent ester moiety, which has implications for its reactivity during peptide bond formation. nih.gov Therefore, this compound serves as a structurally interesting building block for creating peptidomimetics with tailored three-dimensional shapes and functionalities.

Incorporation into Peptide Chains

The structural backbone of this compound, which is a derivative of β-alanine, allows for its incorporation into peptide chains to create β-peptides or mixed α,β-peptides. The 2-nitrophenyl group acts as a protecting group for the secondary amine, preventing unwanted side reactions during peptide coupling steps.

The general strategy for incorporating this unit into a growing peptide chain involves several key steps. Initially, the methyl ester of this compound is hydrolyzed to yield the corresponding carboxylic acid. This activated carboxylic acid can then be coupled with the free N-terminus of a peptide chain using standard peptide coupling reagents.

Following the coupling, the 2-nitrophenyl protecting group on the newly introduced β-amino acid residue can be selectively removed to expose the amine. This amine is then available for the next coupling reaction, allowing for the elongation of the peptide chain. The use of nitrophenyl-based protecting groups is well-established in peptide synthesis, with some derivatives offering the advantage of being photolabile, allowing for deprotection under specific wavelengths of light google.comresearchgate.netug.edu.pl. This orthogonality provides a high degree of control in complex synthetic routes. For instance, a UV-sensitive 2-nitrophenylamino acid has been utilized in the generation of peptide-MHC complexes for immunological studies, highlighting the utility of this class of compounds nih.govnih.gov.

The inclusion of β-amino acid residues, such as the one derived from this compound, into peptide backbones can significantly influence the resulting peptide's conformation and biological activity. These modified peptides can exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts.

Table 1: Key Steps for Incorporation into a Peptide Chain

Step Description Reagents/Conditions
1. Saponification Hydrolysis of the methyl ester to the free carboxylic acid. Aqueous base (e.g., LiOH, NaOH) followed by acidification.
2. Peptide Coupling Formation of an amide bond with the N-terminus of a peptide. Coupling reagents (e.g., DCC, HBTU, HATU).
3. Deprotection Removal of the 2-nitrophenyl protecting group. Conditions depend on the specific protecting group strategy (e.g., reduction of the nitro group followed by cyclization and cleavage, or photolysis for photolabile variants).

Design of Foldamers and Structured Oligomers

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures in solution, mimicking the folding behavior of natural biopolymers like proteins and nucleic acids. β-amino acids are fundamental building blocks in the design of a major class of foldamers known as β-peptides nih.gov. Oligomers of β-amino acids are known to form stable helical structures, such as the 12-helix and 14-helix, which are characterized by specific hydrogen-bonding patterns nih.govacs.org.

This compound, as a protected β-amino acid precursor, is an ideal candidate for the synthesis of such structured oligomers. Through a process of deprotection and oligomerization, this monomer can be used to create homo-oligomers of 3-aminopropanoic acid or co-oligomers with other β-amino acids. The synthesis of such β-peptides can be achieved through either solution-phase or solid-phase methods.

The ability to create these well-defined structures opens up possibilities for applications in medicinal chemistry, nanotechnology, and materials science. For example, β-peptide foldamers can be designed to mimic the surfaces of proteins, enabling them to act as inhibitors of protein-protein interactions.

Table 2: Common Helical Structures in β-Peptide Foldamers

Helix Type Hydrogen-Bonded Ring Size Key Characteristics
10-Helix 10-membered Less common, can be formed by certain β-amino acid sequences.
12-Helix 12-membered A stable helical structure observed in oligomers of various β-amino acids nih.gov.

The synthesis of these foldamers from monomers like this compound involves the iterative formation of amide bonds, a process that benefits from the use of protecting groups to ensure regioselectivity. The 2-nitrophenylamino group serves this purpose, allowing for the controlled assembly of the oligomeric backbone.

Future Research Directions and Outlook

Exploration of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic protocols. Future research on Methyl 3-((2-nitrophenyl)amino)propanoate should prioritize the integration of green chemistry principles to minimize environmental impact. Key areas for exploration include the use of alternative solvents, the implementation of multicomponent reactions, and the utilization of non-traditional energy sources.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent a highly attractive eco-friendly strategy due to their high atom economy and operational simplicity. nih.gov Developing an MCR for this compound could significantly improve efficiency over traditional multi-step syntheses. Furthermore, exploring energy-efficient methods such as microwave-assisted or sonochemical synthesis could lead to reduced reaction times and lower energy consumption compared to conventional heating.

Green Chemistry ApproachPotential BenefitResearch Focus
Alternative Solvents Reduced toxicity and environmental persistenceInvestigating deep eutectic solvents, ionic liquids, or bio-based solvents like glycerol (B35011) or ethanol (B145695).
Multicomponent Reactions Increased atom economy, reduced waste, simplified proceduresDesigning a one-pot synthesis from 2-nitroaniline (B44862), a suitable acrylate (B77674), and methanol (B129727).
Alternative Energy Sources Faster reaction rates, lower energy consumptionApplication of microwave irradiation or ultrasound to accelerate the synthesis.
Renewable Feedstocks Reduced reliance on petrochemicalsExploring pathways from bio-derived starting materials.

Development of Novel Catalytic and Flow Chemistry Methodologies

Advancements in catalysis and process engineering offer substantial opportunities to refine the synthesis of this compound. The development of novel catalysts can enhance selectivity, increase yields, and allow for milder reaction conditions. Future work could focus on replacing traditional homogeneous catalysts with recoverable and reusable heterogeneous systems, such as metal-organic frameworks (MOFs), supported nanoparticles, or functionalized polymers.

The transition from batch processing to continuous flow chemistry is another promising avenue. enantia.com Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, leading to improved consistency and safety, especially for reactions involving nitrated compounds. enantia.com The small reactor volumes inherent to flow systems enhance heat and mass transfer, which can increase selectivity and reduce the formation of byproducts. enantia.com This methodology also allows for the safe handling of hazardous intermediates and reagents under extreme conditions that would be impractical in large-scale batch reactors. enantia.com

MethodologyAdvantageResearch Goal
Heterogeneous Catalysis Catalyst recyclability, simplified product purificationDesign of solid-supported acid or base catalysts for the key synthetic steps.
Nanocatalysis High surface area, enhanced reactivityExploration of metal or metal oxide nanoparticles to catalyze the amino-propanoate formation.
Biocatalysis High selectivity, mild conditionsScreening for enzymes that can catalyze the synthesis or key intermediate steps.
Flow Chemistry Enhanced safety, precise process control, easy scalabilityDevelopment of a continuous manufacturing process for on-demand synthesis. enantia.com

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new transformations. For this compound, detailed mechanistic studies of its formation and subsequent reactions are crucial. For instance, the primary synthesis likely involves a conjugate addition reaction, and a deeper investigation into its kinetics, intermediates, and transition states would be highly valuable.

Advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR), and computational chemistry can be employed to elucidate reaction pathways. Understanding factors that control regioselectivity and stereoselectivity is particularly important, especially when developing asymmetric syntheses of chiral analogues. mdpi.com Mechanistic insights can guide the rational selection of catalysts and reaction conditions to minimize side reactions and maximize the yield of the desired product. mdpi.com

Theoretical Prediction and Rational Design of Analogues with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with tailored properties. Future research should leverage these techniques for the rational design of analogues of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic, optical, and thermodynamic properties of novel derivatives. researchgate.netresearchgate.net

This predictive capability allows for the in-silico screening of large virtual libraries of compounds, identifying promising candidates for synthesis and experimental validation. wikipedia.org For example, computational models can be used to design analogues with specific absorption spectra for photoactive material applications or to predict the solid-state packing and polymorphic behavior of new compounds, which is critical for materials science. researchgate.netwikipedia.org This approach combines rational design principles with computational power to guide synthetic efforts efficiently. chemrxiv.org

Expansion into Niche Chemical Fields and Emerging Technologies

While avoiding biomedical applications, the unique structure of this compound makes it a promising scaffold for development in various niche chemical fields and emerging technologies. The electron-withdrawing nitro group and the versatile amino-ester functionality provide synthetic handles for creating a diverse range of functional materials.

One promising area is in materials science, where related nitrophenyl compounds have been investigated for applications in organic electronics. ontosight.ai Analogues of this compound could be explored as building blocks for organic semiconductors, photovoltaic materials, or components of organic light-emitting diodes (OLEDs). ontosight.ai The study of polymorphism in related molecules like 5-methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile (ROY) suggests that derivatives could exhibit interesting solid-state properties, such as piezochromism (color change under pressure), making them suitable for use in sensors or smart coatings. wikipedia.org Additionally, the incorporation of this molecule into polymer backbones could lead to new materials with unique thermal, mechanical, or photoresponsive properties. The development of related structures as photocleavable linkers also points to potential applications in photolithography or the creation of advanced resin materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-((2-nitrophenyl)amino)propanoate?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like Methyl 3-amino-3-(4-nitrophenyl)propanoate are synthesized via nucleophilic substitution of halogenated precursors with amino groups under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, reductive amination of nitro intermediates using hydrogen gas with palladium catalysts (Pd/C) is viable . The 2-nitrophenyl group may require careful regiochemical control due to steric hindrance, necessitating optimized reaction times and temperatures.

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester, amino, and nitrophenyl groups. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, NMR chemical shifts for the 2-nitrophenyl group typically appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature increases acidity of adjacent protons, making the compound susceptible to hydrolysis under basic conditions. Stability studies should include pH-dependent degradation assays (e.g., incubation in buffers from pH 2–12) monitored via UV-Vis spectroscopy, as nitroaromatics exhibit distinct absorbance peaks (~400 nm) .

Advanced Research Questions

Q. What reaction mechanisms govern the reduction of the nitro group in this compound?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming Methyl 3-((2-aminophenyl)amino)propanoate. Kinetic studies using in-situ IR spectroscopy can track intermediate nitroso and hydroxylamine species. Competing pathways (e.g., over-reduction or ester hydrolysis) require controlled hydrogen pressure and solvent selection (e.g., ethanol vs. THF) .

Q. How does steric hindrance from the 2-nitrophenyl group affect regioselectivity in substitution reactions?

  • Methodological Answer : The 2-nitro substituent creates steric constraints, favoring para-substitution in electrophilic reactions. Computational modeling (DFT) can predict reactive sites, while experimental validation involves reactions with bromine or nitration agents. Contrast with 4-nitrophenyl analogs () shows distinct regiochemical outcomes due to reduced steric effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data may arise from assay variability (e.g., buffer composition, cell lines). Standardized protocols (e.g., uniform ATP concentrations in kinase assays) and orthogonal validation (SPR, ITC) are recommended. For example, highlights the need for dose-response curves to clarify EC₅₀ discrepancies .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase or kinases. The nitro group’s electrostatic potential and hydrogen-bonding capacity are critical parameters. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .

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